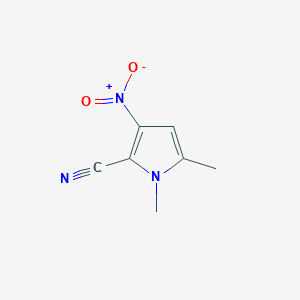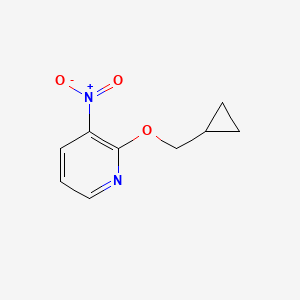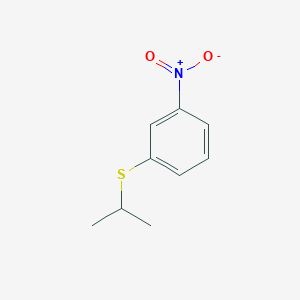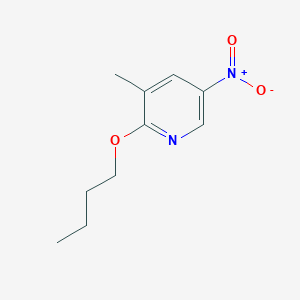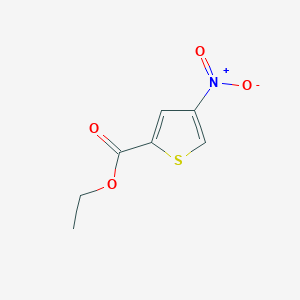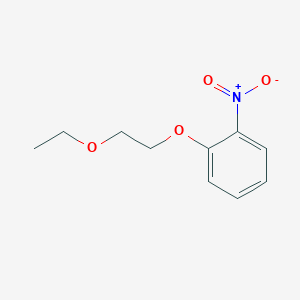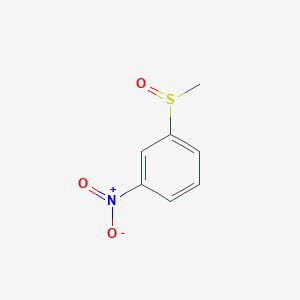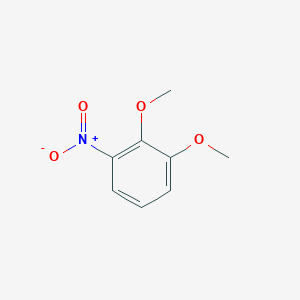
Dimethoxynitrobenzene
Overview
Description
Dimethoxynitrobenzene is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
UV Intensity Measurement : Dimethoxynitrobenzene was used for determining UV intensity from xenon chloride excimer lamps, highlighting its potential in photolysis studies and UV intensity measurements (Zhang, Esrom, & Boyd, 1999).
Synthesis of 3,4-Dimethoxybenzenamine : The synthesis of 3,4-dimethoxybenzenamine, a valuable compound, involves the nitration of 3,4-dimethoxybenzene to obtain this compound, which is then reduced (Yanhong, 2007).
Preparation of 3,4-Dimethoxyaniline : Similar to the above, this research describes the preparation of 3,4-dimethoxyaniline, where this compound is an intermediate product (Wei-jie & Jun, 2005).
Transetherification in Aromatic Nucleophilic Substitution : This study explores the aromatic nucleophilic substitution of this compound, providing insights into organic synthesis and reaction conditions (Song et al., 2017).
Use in Non-Aqueous Redox Flow Batteries : Research on dialkoxybenzenes, including this compound derivatives, for use as catholytes in non-aqueous redox flow batteries, emphasizes their role in energy storage technologies (Zhang et al., 2017).
Reductive Electrophilic Substitution of Pyrogallol Derivatives : This research utilized dimethoxybenzene derivatives, including this compound, for chemical transformations, demonstrating its utility in organic synthesis (Azzena, Melloni, & Pisano, 1993).
Hydrodynamic Voltammetry Studies : this compound was used in the study of reduction mechanisms in electrochemical systems, highlighting its role in analytical chemistry (Compton, Wellington, Dobson, & Leigh, 1994).
Electrochemical Oxidation Studies : Research involving the electrooxidation of dimethoxybenzene derivatives, including this compound, for electropolymerization processes and film growth studies (Martinez et al., 1997).
properties
IUPAC Name |
1,2-dimethoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVNLBRNGAANPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Ethoxymethyl)sulfanyl]-4-nitrobenzene](/img/structure/B8025913.png)
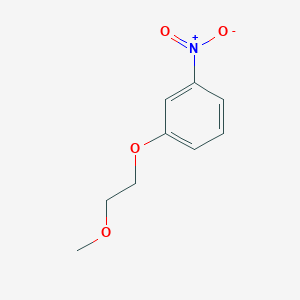
![Ethyl[(2-fluoro-6-nitrophenyl)methyl]amine](/img/structure/B8025927.png)
